Cas no 1804183-67-2 (2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one)
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one
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- Inchi: 1S/C12H15BrOS/c1-4-9-7-10(15-3)5-6-11(9)12(14)8(2)13/h5-8H,4H2,1-3H3
- InChI Key: ODPNMQXMJYBNKT-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=CC=1CC)SC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 220
- XLogP3: 4.1
- Topological Polar Surface Area: 42.4
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014141-250mg |
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one |
1804183-67-2 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
| Alichem | A013014141-500mg |
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one |
1804183-67-2 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
| Alichem | A013014141-1g |
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one |
1804183-67-2 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one
Comprehensive Overview of 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one (CAS No. 1804183-67-2)
2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one, with the CAS number 1804183-67-2, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, often referred to by its systematic name, is a brominated ketone derivative featuring a unique structural framework that includes an ethyl group and a methylthio substituent on the phenyl ring. Its molecular formula and precise structure make it a valuable intermediate in the development of advanced materials and bioactive molecules.
The growing interest in 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one is driven by its potential applications in medicinal chemistry. Researchers are exploring its role as a building block for synthesizing novel compounds with therapeutic properties. For instance, its bromine atom and ketone functionality allow for further functionalization, making it a versatile candidate for drug discovery programs. Recent studies have highlighted its utility in creating small-molecule inhibitors targeting specific enzymes or receptors, aligning with the current trend toward personalized medicine.
In addition to its pharmaceutical applications, CAS 1804183-67-2 is also relevant in material science. The compound's aromatic and sulfur-containing moieties contribute to its stability and reactivity, which are critical for designing high-performance polymers or organic electronic materials. This aligns with the increasing demand for sustainable and efficient materials in industries such as renewable energy and flexible electronics.
From a synthetic chemistry perspective, 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one is often discussed in the context of cross-coupling reactions and palladium-catalyzed transformations. These methods are widely used in modern organic synthesis, and the compound's reactivity profile makes it a suitable substrate for such processes. Researchers and chemists frequently search for optimized synthesis protocols or alternative routes to produce this compound efficiently, reflecting the broader interest in green chemistry and cost-effective manufacturing.
The safety and handling of 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one are also topics of interest. While it is not classified under restricted categories, proper laboratory practices are essential to ensure safe usage. Discussions around storage conditions, compatibility with other reagents, and environmental impact are common among professionals seeking to integrate this compound into their workflows responsibly.
In summary, 2-Bromo-1-(2-ethyl-4-(methylthio)phenyl)propan-1-one (CAS No. 1804183-67-2) is a multifaceted compound with promising applications in drug development, material science, and synthetic chemistry. Its unique structure and reactivity continue to inspire innovation across these fields, making it a subject of ongoing research and commercial interest. As advancements in these areas progress, the demand for high-quality chemical intermediates like this compound is expected to rise, further solidifying its importance in the scientific community.
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